BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Osimertinib:
Structural Analysis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mmh1-NR

Cat. No.: B15137607

For Researchers, Scientists, and Drug Development Professionals
October 24, 2025

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has become a cornerstone in the
treatment of non-small cell lung cancer (NSCLC) that harbors specific EGFR mutations.[2] This
guide provides a detailed overview of its structural analysis, chemical properties, mechanism of
action, and relevant experimental protocols.

Structural and Chemical Identity

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical formula is
C2sH33N702:CH403S, and it is administered as a mesylate salt with a molecular weight of 596
g/mol .[1] The molecule's structure is key to its targeted action and improved safety profile over
previous generations of EGFR inhibitors.[4]

Table 1: Compound Identification
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Identifier Value
N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-

IUPAC Name (1-methyl-1H-indol-3-yl)pyrimidin-2-
ylJamino}phenyl)prop-2-enamide[1]

CAS Number 1421373-65-0[1]

PubChem CID 71496458[1]
C=CC(=0O)Nclcc(Nc2ncec(-

SMILES c3cn(C)cdcccec34)n2)c(OC)ccIN(C)CCN(C)Cl1

]

Molecular Formula

C2sH33N702[1]

Molecular Weight

499.619 g-mol~1[1]

Physicochemical and Pharmacokinetic Properties

Osimertinib exhibits linear pharmacokinetics.[1] It is primarily metabolized through oxidation by

CYP3A4 and CYP3A5 enzymes.[1] Its ability to cross the blood-brain barrier makes it effective

against central nervous system (CNS) metastases.[5][6]

Table 2: Physicochemical and Pharmacokinetic Data

Property

Value

Median Time to Cmax

6 hours[1][7]

Protein Binding

95%(7]

Mean Volume of Distribution (steady state)

918 L[7]

Elimination Half-life

48 hours[1][7]

Oral Clearance (CL/F)

14.3 L/h[1][7]

Excretion

68% in feces, 14% in urine[1][7]
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Osimertinib has two pharmacologically active metabolites, AZ7550 and AZ5104, which circulate
at about 10% of the parent compound's concentration.[7] AZ5104 is noted to be more potent
against both mutant and wild-type EGFR.[7]

Mechanism of Action and EGFR Signaling Pathway

Osimertinib functions as an irreversible inhibitor of specific mutant forms of EGFR, including
those with the T790M resistance mutation, L858R, and exon 19 deletions.[7][8] It covalently
binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[3][9] This
irreversible binding blocks ATP from entering the kinase domain, thereby inhibiting EGFR-
mediated signaling cascades that control cell proliferation and survival.[10] A key advantage of
osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which reduces off-
target effects and associated toxicities.[3][11] In vitro, osimertinib has a 200-fold higher affinity
for EGFR molecules with the L858R/T790M mutation compared to wild-type EGFR.[7]

The EGFR signaling pathway is a critical regulator of cell growth. Upon activation by ligands
such as EGF or TGFa, EGFR dimerizes and autophosphorylates, initiating downstream
signaling cascades, primarily the PI3K-Akt and MAPK pathways, which are crucial for cell
proliferation and survival.[10][12] By inhibiting EGFR phosphorylation, osimertinib effectively
shuts down these pathways in cancer cells harboring sensitizing mutations.[10][13]
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EGFR signaling pathway and the inhibitory action of Osimertinib.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15137607?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vitro Efficacy

Osimertinib has demonstrated potent inhibitory activity against various clinically relevant EGFR
mutations. Its efficacy is measured by the half-maximal inhibitory concentration (IC50), with
lower values indicating higher potency.

Table 3: In Vitro IC50 Values of Osimertinib Against EGFR Mutations

EGFR Mutation Cell Line IC50 (nM)
Exon 19 deletion LoVo 12.92[14]
L858R/T790M LoVo 11.44[14]
Wild-Type (WT) LoVo 493.8[14]
L858R/T790M H1975 <15[3]
ex19del/T790M PC-9vVanR <15[3]
G719S+T790M Ba/F3 ~100[15]
L861Q+T790M Ba/F3 ~100[15]
Y764 _\/765insHH - 237[16]
A767_V769dupASV - 333[16]
D770_N771insNPG - 42[16]

Experimental Protocols

This protocol outlines a continuous-read kinase assay to determine the potency of compounds
against active forms of EGFR.

e Preparation: Prepare 10X stocks of EGFR-WT and EGFR-T790M/L858R enzymes, 1.13X
ATP, and Y12-Sox conjugated peptide substrate in a 1X kinase reaction buffer (20 mM Tris,
pH 7.5, 5 mM MgClz, 1 mM EGTA, 5 mM 3-glycerophosphate, 5% glycerol, and 0.2 mM
DTT).[17]
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e Pre-incubation: Pre-incubate 5 pL of each enzyme in a 384-well plate for 30 minutes at 27°C
with 0.5 yL of 50% DMSO and serially diluted test compounds.[17]

o Reaction Initiation: Start the kinase reactions by adding 45 pL of the ATP/Y12-Sox peptide
substrate mix.[17]

» Data Acquisition: Monitor the reaction every 71 seconds for 30-120 minutes at Aex360/
Aem485 using a plate reader.[17]

» Data Analysis: Determine the initial velocity from the slope of a plot of relative fluorescence
units versus time. Plot the initial velocity against inhibitor concentration to estimate the
apparent IC50 value.[17]

Preparation Assay Execution Data Analysis

Prepare Enzyme, ATP, Pre-incubate Enzyme Initiate Reaction with .| Monitor Fluorescence Calculate Initial ~

Substrate, and Buffer with Compound ATP/Substrate Mix in Plate Reader Reaction Velocity Determine IC50 Value

Click to download full resolution via product page
Workflow for an EGFR biochemical kinase assay.
This protocol is for measuring the inhibition of EGFR phosphorylation in a cellular context.

e Cell Culture: Grow cells to 90% confluence in 12-well plates and then incubate in a low-
serum (0.1% FBS) medium for 16-18 hours.[17]

o Compound Treatment: Treat the cells with the test compound or DMSO (vehicle control) in a
low-serum medium for 1 hour.[17]

o EGF Stimulation: For A431 cells, stimulate with 50 ng/ml EGF for 15 minutes.[17]

¢ Cell Lysis and Analysis: Lyse the cells and determine the levels of phosphorylated EGFR,
total EGFR, and downstream signaling proteins using methods such as Western blotting or
ELISA.[13]
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Resistance Mechanisms

Despite the efficacy of osimertinib, acquired resistance can develop. The most common on-
target resistance mechanism is the C797S mutation in the EGFR kinase domain, which
prevents the covalent binding of osimertinib.[3][9] Off-target resistance mechanisms include the
amplification of other signaling pathways, such as MET or HER2, or mutations in downstream
effectors like RAS.[6]

Conclusion

Osimertinib is a potent and selective third-generation EGFR-TKI that has significantly advanced
the treatment of EGFR-mutated NSCLC. Its unique chemical structure allows for irreversible
binding to mutant EGFR while sparing the wild-type form, leading to a favorable efficacy and
safety profile. Understanding its structural characteristics, chemical properties, and mechanism
of action is crucial for the ongoing development of novel anticancer therapies and strategies to
overcome treatment resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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